Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride) is a first-in-class, selective, and potent histamine H3-receptor antagonist/inverse agonist. [] It acts by enhancing histamine transmission in the brain. [] Pitolisant promotes wakefulness and is currently authorized by the European Medicines Agency for the treatment of narcolepsy with or without cataplexy in adults. []
Pitolisant is classified as a central nervous system stimulant. It was developed by the French pharmaceutical company Bioprojet and has been approved for use in several countries, including the European Union and the United States. The compound is marketed under the brand name Wakix and is recognized for its efficacy in treating narcolepsy without the addictive properties commonly associated with other stimulants .
The synthesis of Pitolisant can be achieved through various multi-step processes. A notable method involves starting with piperidine and 3-chloropropanol to produce an intermediate compound, which subsequently reacts with a commercially available compound to yield Pitolisant .
Key steps in the synthesis include:
Pitolisant's molecular formula is , and it has a molecular weight of approximately 320.84 g/mol. The compound features a complex structure that includes a piperidine ring, a phenyl group, and a propyl chain, contributing to its pharmacological activity.
The structural representation can be summarized as follows:
The primary reactions involved in the synthesis of Pitolisant include:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice (e.g., tetrahydrofuran), and reactant concentrations .
Pitolisant acts primarily through antagonism at histamine H3 receptors, which leads to increased release of several neurotransmitters:
This mechanism enhances wakefulness without significant psychostimulatory effects typically associated with other wake-promoting agents. Studies have shown that Pitolisant's action results in improved alertness and reduced sleepiness in patients with narcolepsy .
These properties are essential for determining formulation strategies for pharmaceutical applications .
Pitolisant is primarily utilized in clinical settings for:
Additionally, studies have explored its abuse potential compared to traditional stimulants, highlighting its safety profile .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3